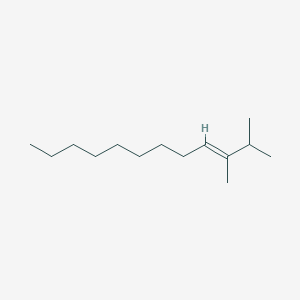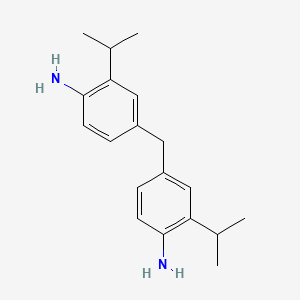
ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-): is a chemical compound with the molecular formula C19H26N2 and a molecular weight of 282.42 g/mol . It is also known by its IUPAC name, 4-[(4-amino-3-propan-2-ylphenyl)methyl]-2-propan-2-ylaniline . This compound is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) typically involves the reaction of 4-amino-3-propan-2-ylphenylmethanol with 2-propan-2-ylaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C) , and requires a temperature of around 150°C .
Industrial Production Methods: In industrial settings, the production of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) involves large-scale reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions: ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) can lead to the formation of quinones , while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile , participating in various substitution reactions. It can also undergo oxidation and reduction reactions, affecting its chemical properties and reactivity . The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) is unique due to its specific molecular structure and reactivity . The presence of isopropyl groups at specific positions on the aromatic ring influences its chemical behavior and makes it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
19900-66-4 |
|---|---|
Molekularformel |
C19H26N2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4-[(4-amino-3-propan-2-ylphenyl)methyl]-2-propan-2-ylaniline |
InChI |
InChI=1S/C19H26N2/c1-12(2)16-10-14(5-7-18(16)20)9-15-6-8-19(21)17(11-15)13(3)4/h5-8,10-13H,9,20-21H2,1-4H3 |
InChI-Schlüssel |
ZDVQGDLMKMWKJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)
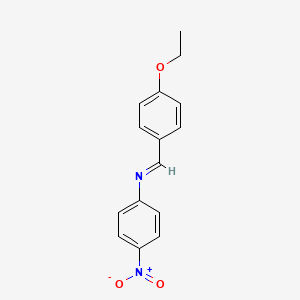
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
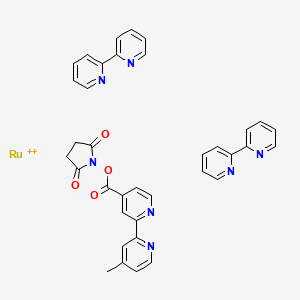
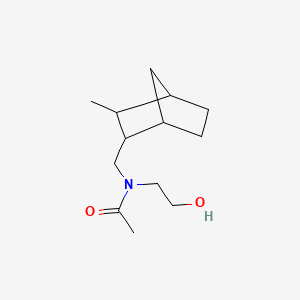
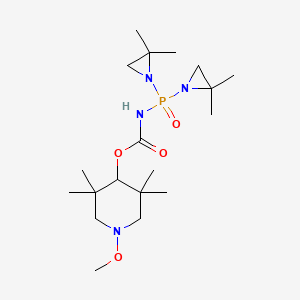
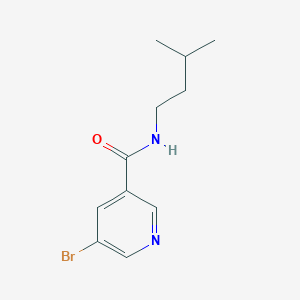
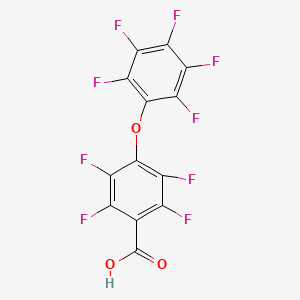
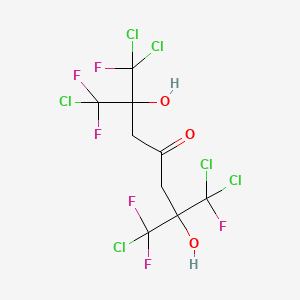
![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)



